molecular formula C15H30O3 B093165 2-Hydroxypropyl laurate CAS No. 142-55-2

2-Hydroxypropyl laurate

Cat. No.: B093165
CAS No.: 142-55-2
M. Wt: 258.4 g/mol
InChI Key: BHIZVZJETFVJMJ-UHFFFAOYSA-N
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Description

2-Hydroxypropyl laurate, also known as dodecanoic acid, 2-hydroxypropyl ester, is an organic compound with the molecular formula C15H30O3. It is a type of ester formed from lauric acid and 2-hydroxypropyl alcohol. This compound is known for its applications in various industries, including cosmetics, pharmaceuticals, and as a surfactant in cleaning products .

Biochemical Analysis

Biochemical Properties

It is known that this compound has a molecular weight of 258.4 and a density of 0.92 at 20℃ . It is also known to be very soluble in alcohol, methanol, and methylene chloride .

Cellular Effects

It has been suggested that laurate, a medium-chain fatty acid, can increase paracellular permeability for molecules up to a molecular mass of 330 Da by retrieval of claudin-5 from tight junctions without affecting tricellular contacts and the paracellular passage of macromolecules .

Molecular Mechanism

It is known that lauric acid, the major fatty acid present in oil extracted from coconut, acts as a natural ligand for PPARα, beneficially regulating secretion of apolipoproteins and enhancing fatty acid oxidation via PPARα signaling pathways in hepatocytes .

Temporal Effects in Laboratory Settings

It is known that this compound has a boiling point of 362.5°C at 760 mmHg and a flash point of 139.3°C .

Dosage Effects in Animal Models

It is known that laurate can induce an increase in paracellular permeability for molecules up to a molecular mass of 330 Da in the intestinal epithelial cell model HT-29/B6 .

Metabolic Pathways

It is known that lauric acid, a major fatty acid present in oil extracted from coconut, can enhance fatty acid oxidation via PPARα signaling pathways in hepatocytes .

Transport and Distribution

It is known that this compound is practically insoluble in water, suggesting that it may require specific transporters or binding proteins for distribution within cells .

Subcellular Localization

It is known that this compound is practically insoluble in water, suggesting that it may localize in specific compartments or organelles within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxypropyl laurate can be synthesized through the esterification of lauric acid with 2-hydroxypropyl alcohol. The reaction typically involves heating lauric acid and 2-hydroxypropyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at elevated temperatures, usually around 80°C, for several hours to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and efficient separation techniques, such as distillation, helps in the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypropyl laurate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxypropyl laurate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxypropyl laurate involves its interaction with lipid membranes. As a surfactant, it reduces the surface tension between different phases, allowing for better mixing and stability of emulsions. In biological systems, it can enhance the permeability of cell membranes, facilitating the delivery of active ingredients .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxypropyl laurate is unique due to its balanced hydrophilic-lipophilic properties, making it an effective surfactant and emulsifier. Its moderate chain length provides an optimal balance between solubility and hydrophobicity, which is advantageous in various applications .

Properties

IUPAC Name

2-hydroxypropyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-15(17)18-13-14(2)16/h14,16H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIZVZJETFVJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30881006
Record name 2-Hydroxypropyl laurate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142-55-2, 27194-74-7
Record name 2-Hydroxypropyl dodecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-55-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanoic acid, 2-hydroxypropyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylene glycol monolaurate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027194747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanoic acid, monoester with 1,2-propanediol
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Record name 2-Hydroxypropyl laurate
Source EPA DSSTox
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Record name Lauric acid, monoester with propane-1,2-diol
Source European Chemicals Agency (ECHA)
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Record name 2-hydroxypropyl laurate
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Record name PROPYLENE GLYCOL 1-LAURATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-hydroxypropyl laurate in the synthesis of the novel asphalt emulsifier?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of the betaine-type asphalt emulsifier, 3-(N,N,N-dimethyl acetoxy ammonium chloride)-2-hydroxypropyl laurate []. It is synthesized through the reaction of lauric acid and epichlorohydrin. This intermediate then undergoes further reactions with dimethylamine and sodium chloroacetate to yield the final emulsifier. The study highlights the importance of optimizing the synthesis conditions for this compound to achieve a high esterification yield (97.1% under optimal conditions) []. This efficient synthesis is key for the practical production of the emulsifier.

Q2: How was the formation of this compound monitored in the study, and what insights were gained?

A2: The synthesis of this compound was monitored using online Fourier-transform infrared (FTIR) spectroscopy []. This technique allowed the researchers to observe the reaction progression in real-time by tracking the appearance and disappearance of characteristic absorption bands associated with reactants, intermediates, and products. Importantly, online FTIR analysis enabled the detection of by-products formed during the reaction []. This information is crucial for understanding the reaction mechanism and optimizing reaction conditions to maximize the yield and purity of this compound.

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